molecular formula C16H36N2S2 B3356565 Bis(dibutylamino)disulfide CAS No. 67271-09-4

Bis(dibutylamino)disulfide

Cat. No. B3356565
CAS RN: 67271-09-4
M. Wt: 320.6 g/mol
InChI Key: PAJQNXUWYZXFIX-UHFFFAOYSA-N
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Description

Bis(dibutylamino)disulfide is a chemical compound with the molecular formula C16H36N2S2 and a molecular weight of 320.6 . It is an oily liquid that is insoluble in water but soluble in xylene and toluene .


Synthesis Analysis

The synthesis of Bis(dibutylamino)disulfide involves the reaction of di-n-butylamine, sodium hydroxide solution, and xylene in a reaction kettle. Sulfur monochloride is added under stirring. The reaction is exothermic and once the addition is completed, stirring is carried out for 1 hour. The oil layer is then separated into a water layer, and the oil layer is washed with dilute hydrochloric acid and water until neutral .


Molecular Structure Analysis

The molecular structure of Bis(dibutylamino)disulfide is characterized by disulfide bonds. These bonds are critical for stabilizing protein structures and maintaining protein functions . Mass spectrometry with soft ionization sources serves as an alternative option for disulfide bond analysis .


Chemical Reactions Analysis

Bis(dibutylamino)disulfide has been used in the preparation of end-functionalized polymers. The compound contains bis(2,2,6,6-tetramethylpiperidin-1-yl)disulfide (BiTEMPS) moieties, which are stable at room temperature but exchange disulfide bonds above 80 °C .


Physical And Chemical Properties Analysis

Bis(dibutylamino)disulfide is an oily liquid that is insoluble in water but soluble in xylene and toluene . It has a molecular weight of 320.6 .

Mechanism of Action

While the specific mechanism of action for Bis(dibutylamino)disulfide is not mentioned in the search results, disulfiram, a similar compound, blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism. This causes an accumulation of acetaldehyde in the blood, producing highly unpleasant symptoms .

Future Directions

Bis(dibutylamino)disulfide has potential applications in the synthesis of end-functionalized polymers . It could also serve as an intermediate in the synthesis of the insecticide carbosulfan .

properties

IUPAC Name

N-butyl-N-[(dibutylamino)disulfanyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJQNXUWYZXFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)SSN(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563254
Record name N,N'-Disulfanediylbis(N-butylbutan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dibutylamino)disulfide

CAS RN

67271-09-4
Record name N,N'-Disulfanediylbis(N-butylbutan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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